Leuprolide, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a crucial subject in scientific research, particularly in oncology and endocrinology. [ [], [], [], [], [], [] ] It serves as a valuable tool for investigating hormone-dependent conditions and developing targeted therapies.
(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to enhance the biological activity of the natural hormone, which plays a critical role in regulating the release of gonadotropins essential for reproductive functions. The structural modifications in this analog are aimed at improving its therapeutic efficacy for various medical conditions, including hormone-sensitive cancers and reproductive disorders.
This compound is classified as a peptide analog and is primarily synthesized for research and therapeutic applications. It falls under the category of gonadotropin-releasing hormone receptor agonists, which are used in clinical settings to manipulate endocrine functions. The compound's unique modifications differentiate it from other luteinizing hormone-releasing hormone analogs, making it a subject of interest in pharmacological studies.
The synthesis of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
The molecular formula of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is , with a molecular weight of approximately 1209.42 g/mol. The structure features specific amino acid substitutions that influence its receptor affinity and biological activity.
The compound can participate in various chemical reactions typical of peptide analogs:
The specific modifications in the peptide structure can enhance or inhibit its activity compared to natural luteinizing hormone-releasing hormone. For example:
The mechanism of action involves binding to specific receptors located in the pituitary gland. Upon binding:
Data from pharmacological studies indicate that this compound exhibits enhanced stability and prolonged action compared to traditional luteinizing hormone-releasing hormone formulations.
These properties are essential for understanding the compound's behavior in biological systems and its potential bioavailability.
The compound (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH follows systematic peptide nomenclature rules denoting specific modifications to native Luteinizing Hormone-Releasing Hormone (LHRH/GnRH). The prefix "Des-Gly10" indicates deletion of glycine at position 10, while "D-Tyr5" and "D-Leu6" specify stereochemical inversion to D-configuration at residues 5 and 6. "Pro-NHEt9" denotes replacement of the C-terminal amide with a proline ethylamide group. Key synonyms include:
Table 1: Official and Alternative Designations
Designation Type | Name |
---|---|
IUPAC-Based Name | (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone |
Pharmaceutical Equivalent | Leuprolide acetate (acetate salt form) [5] [6] |
Sequence Notation | Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt [2] |
Research Codes | [Des-Gly10,D-Leu6,Pro9]LH-RH ethylamide [1] |
The CAS Registry Number 74381-53-6 universally identifies this compound [5]. The term "Leuprolide" specifically refers to its acetate salt formulation used therapeutically [5] [6].
The base molecular formula is C₅₉H₈₄N₁₆O₁₂ (MW 1209.42 g/mol), as confirmed via high-resolution mass spectrometry [1] [6]. The acetate salt form (CAS 74381-53-6) adopts the formula C₆₁H₈₈N₁₆O₁₄ (MW 1269.45 g/mol) due to the addition of C₂H₄O₂ [5]. Key physicochemical attributes include:
Table 2: Physicochemical Properties Summary
Property | Value | Conditions |
---|---|---|
Molecular Weight | 1269.45 g/mol (acetate salt) | - |
pI (Isoelectric Point) | ~10.2 | Predicted from charged residues |
PSA (Polar Surface Area) | 466.34 Ų | Predictive modeling |
Stability in Plasma | t₁/₂ > 8 hours | Mouse kidney homogenates [10] |
Each residue modification confers specific pharmacological advantages:
Collectively, these modifications transform the native decapeptide into a potent agonist with prolonged activity, evidenced by its 20-fold higher pituitary binding affinity compared to GnRH [10].
Incorporating D-Tyr5 and D-Leu6 fundamentally alters peptide-receptor dynamics:
D-amino acids in therapeutic peptides like this compound exemplify the "chiral switch" strategy, where enhanced target selectivity and pharmacokinetics derive from engineered stereochemistry [3] [8].
Rigorous analytical profiling ensures structural fidelity and batch consistency:
LOD: 0.4 ng/mL for quantification in biological matrices [6] [10]
FTIR (Fourier-Transform Infrared Spectroscopy):
Characteristic amide I band at 1650 cm⁻¹ (α-helix); amide II at 1545 cm⁻¹; D-amino acid-specific CH₃ deformation at 1375 cm⁻¹ [8]
NMR (Nuclear Magnetic Resonance):
Table 3: Multi-Technique Analytical Parameters
Technique | Key Parameters | Structural Insights | Sensitivity/LOD |
---|---|---|---|
LC-ESI-MS | m/z 1210.6 [M+H]⁺; frag. ions | Sequence verification; impurity profiling | 0.4 ng/mL [6] |
FTIR | Amide I/II; 1375 cm⁻¹ peak | Secondary structure; D-amino acid confirmation | ~10 μg [8] |
1H NMR | αH, CH₃, ethylamide signals | Stereochemistry; substitution sites | 100 μg (cryoprobe) [4] |
Integrated LC-MS-NMR platforms enable on-line structural validation, though sensitivity limitations necessitate offline fractionation for trace analysis [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9